molecular formula C25H18N2O5 B2968357 (E)-methyl 2-(3-(4-(benzoyloxy)phenyl)-2-cyanoacrylamido)benzoate CAS No. 469873-06-1

(E)-methyl 2-(3-(4-(benzoyloxy)phenyl)-2-cyanoacrylamido)benzoate

Cat. No.: B2968357
CAS No.: 469873-06-1
M. Wt: 426.428
InChI Key: DEUKXEHHUZBHJN-XDJHFCHBSA-N
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Description

(E)-Methyl 2-(3-(4-(benzoyloxy)phenyl)-2-cyanoacrylamido)benzoate is a synthetic compound featuring a benzoyloxy-substituted phenyl group, a cyanoacrylamido linker, and a methyl benzoate ester. The presence of the cyano group and ester functionality may influence its solubility, stability, and reactivity compared to analogs.

Properties

IUPAC Name

methyl 2-[[(E)-3-(4-benzoyloxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5/c1-31-25(30)21-9-5-6-10-22(21)27-23(28)19(16-26)15-17-11-13-20(14-12-17)32-24(29)18-7-3-2-4-8-18/h2-15H,1H3,(H,27,28)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUKXEHHUZBHJN-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • Molecular Formula: C₁₅H₁₅N₃O₄
  • Molecular Weight: 301.30 g/mol

Structural Characteristics

The compound features a benzoyloxy group, which may enhance lipophilicity and potentially improve bioavailability. The cyanoacrylamido moiety is of particular interest due to its reactivity and potential interactions with biological macromolecules.

Anticancer Properties

Research has indicated that compounds similar to (E)-methyl 2-(3-(4-(benzoyloxy)phenyl)-2-cyanoacrylamido)benzoate exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The proposed mechanisms of action for the anticancer effects include:

  • Inhibition of DNA synthesis: By interfering with nucleic acid metabolism.
  • Induction of oxidative stress: Leading to increased reactive oxygen species (ROS) that can trigger apoptosis.
  • Modulation of signaling pathways: Such as the MAPK/ERK pathway, which is crucial in regulating cell growth and differentiation .

Case Studies

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of related compounds on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM .
  • In Vivo Studies:
    • Animal models treated with similar benzoyloxy-substituted acrylamides showed reduced tumor growth compared to controls. Histological analyses revealed increased apoptosis in treated tumors, suggesting effective therapeutic potential .

Toxicological Profile

While the compound shows promising biological activity, its safety profile is crucial for further development:

  • Irritation Potential: Laboratory safety summaries indicate that compounds in this class may cause skin and eye irritation.
  • Acute Toxicity: Some derivatives have been classified as harmful if ingested or inhaled, necessitating careful handling .

Environmental Impact

There are concerns regarding the environmental toxicity of related compounds, particularly their effects on aquatic life. Long-term exposure studies are recommended to assess their ecological risks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, inferences can be drawn from structurally related compounds in the provided materials:

Functional Group Analysis

a) Cyanoacrylamido vs. Carboxyacrylamido Groups

The cyanoacrylamido group in the target compound differs from the carboxyacrylamido group in 4-(2-(4-(3-carboxyacrylamido)phenyl)-2-oxoethylamino)-2-hydroxybenzoic acid (MSA) (). In contrast, the carboxylic acid (-COOH) in MSA improves water solubility but may reduce membrane permeability.

b) Benzoyloxy Phenyl vs. Halogenated/Aryl Substituents

The benzoyloxy phenyl group in the target compound contrasts with halogenated (e.g., bromo, chloro, fluoro) or methoxy-substituted phenyl groups in compounds C2–C7 (). Halogen substituents typically enhance lipophilicity and metabolic stability, whereas benzoyloxy groups may introduce steric bulk and alter π-π stacking interactions.

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